molecular formula C17H12F2N2O2S B2691760 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-71-4

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2691760
CAS No.: 325988-71-4
M. Wt: 346.35
InChI Key: LTJMZOOBDXPSDX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical research compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) within the Cys-loop receptor superfamily, activated by zinc ions (Zn²⁺) and protons (H⁺) . Compounds in this class, such as the closely related N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), act as negative allosteric modulators (NAMs) of ZAC, exhibiting noncompetitive antagonism and state-dependent inhibition . This benzamide derivative is of significant interest for probing the physiological and pathophysiological roles of ZAC, a receptor whose functions are still poorly elucidated due to a historical lack of selective pharmacological tools . Research applications include fundamental neuropharmacology studies, ion channel biophysics, and the investigation of receptor modulation mechanisms. The thiazole moiety is a privileged structure in medicinal chemistry, contributing to the molecule's ability to interact with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c1-23-11-7-5-10(6-8-11)14-9-24-17(20-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJMZOOBDXPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

CRAC Channel Inhibitors

  • GSK-7975A (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide): Structure: Pyrazole ring substituted with a trifluoromethylbenzyl group. Activity: Potent SOCE (store-operated calcium entry) inhibition in T-cells and fibroblasts (IC₅₀ ~100 nM) .
  • RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide) :

    • Structure : Combines thiazole and pyrazine rings.
    • Activity : Blocks IP₃-dependent CRAC currents in RBL-2H3 and T-cells (IC₅₀ ~10–50 nM) .
    • Comparison : The target lacks the pyrazine and dihydropyridine groups, simplifying the structure but possibly reducing multi-target efficacy.

Antifungal 1,3,4-Oxadiazoles

  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
    • Structure : Oxadiazole core with sulfamoyl and methoxyphenyl groups.
    • Activity : Inhibits C. albicans thioredoxin reductase (MIC ~8 µg/mL) .
    • Comparison : The target’s thiazole may enhance metabolic stability compared to oxadiazole, though sulfamoyl groups in LMM5 improve enzyme binding.

Triazole and Sulfonyl Derivatives

  • Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): Structure: Triazole-thione with sulfonyl and difluorophenyl groups. Comparison: The target’s lack of sulfonyl groups may reduce off-target interactions but limit hydrogen-bonding capacity.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound 1,3-Thiazole 4-Methoxyphenyl, 2,6-difluorobenzamide Hypothetical: CRAC N/A
GSK-7975A Pyrazole Trifluoromethylbenzyl, 2,6-difluorobenzamide CRAC channel ~100 nM (SOCE inhibition)
RO2959 Thiazole + Pyrazine Dihydropyridine, 2,6-difluorobenzamide CRAC channel ~10–50 nM
LMM5 1,3,4-Oxadiazole Sulfamoyl, methoxyphenyl Thioredoxin reductase MIC: 8 µg/mL

Pharmacological and Mechanistic Insights

  • CRAC Channel Targeting : The 2,6-difluorobenzamide group is critical for SOCE inhibition, as seen in GSK-7975A and RO2957. Thiazole’s planar structure may enhance membrane permeability compared to pyrazole .
  • Antifungal Potential: While lacking sulfamoyl groups (critical in LMM5), the target’s methoxyphenyl-thiazole system could still interact with redox enzymes via π-π stacking .
  • Metabolic Stability: Fluorine atoms in the benzamide moiety likely reduce oxidative metabolism, improving half-life relative to non-fluorinated analogs .

Biological Activity

2,6-Difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C17H12F2N2O2SC_{17}H_{12}F_2N_2O_2S and is characterized by:

  • A benzamide core substituted with difluoro groups at positions 2 and 6.
  • A thiazole ring attached to a methoxyphenyl group .

This structural arrangement contributes to its diverse biological activities.

Biological Activity Overview

Thiazole-containing compounds are known for a wide range of biological activities, including:

  • Antitumor Activity : Many thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit potent antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The mechanism of action for this compound involves:

  • Binding to Enzymes/Receptors : The compound can bind to specific targets in biological systems, potentially inhibiting their activity. This interaction often leads to altered cellular processes.
  • Structural Activity Relationship (SAR) : Studies indicate that the presence of the methoxy group enhances binding affinity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Studies :
    • A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .
    • Specific compounds showed enhanced activity due to the presence of electron-donating groups like methoxy on the phenyl ring .
  • Antimicrobial Activity :
    • Research indicated that certain thiazole derivatives displayed antimicrobial properties comparable to standard antibiotics like norfloxacin . The presence of substituents on the benzene ring significantly influenced their efficacy.
  • Enzyme Inhibition Studies :
    • Compounds structurally similar to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. Results showed moderate to high potency in enzyme assays .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,6-DifluorobenzamideLacks thiazole and methoxy groupsLimited activity
4-MethoxyphenylthiazoleContains thiazole but lacks difluorobenzamide coreModerate activity
2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamideSimilar structure but with a nitro groupEnhanced antitumor activity

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